UNBS5162
Overview
Description
UNBS5162 is a novel naphthalimide derivative that has garnered significant attention in the field of oncology due to its potent anti-tumor properties. This compound binds to DNA by intercalation and suppresses the elaboration of CXCL chemokines, which are involved in tumor progression and metastasis .
Mechanism of Action
UNBS5162, also known as UNBS-5162, JY9JF7D78N, UNBS 5162, or 1-(2-(2-(dimethylamino)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)urea, is a novel naphthalimide derivative with significant anti-tumor activity .
Target of Action
This compound is a pan-antagonist of CXCL chemokine expression .
Mode of Action
This compound binds to DNA by intercalation . It suppresses CXCL chemokine elaboration , which are key mediators of angiogenesis and inflammation, thereby inhibiting tumor growth . It also impairs the cell cycle progression of human cancer cells by significantly increasing the duration of their G2 phase .
Biochemical Pathways
This compound affects the PI3K/AKT/mTOR (PAM) signaling pathway , which plays a critical role in cell proliferation and apoptosis . It reduces the phosphorylation levels of AKT serine/threonine kinase (AKT), mechanistic target of rapamycin kinase (mTOR), P70S6 kinase, and eukaryotic translation initiation factor 4E‑binding protein 1 .
Result of Action
This compound has shown in vitro cytotoxic activity against a range of human cancer cell lines . It also displays significant anti-tumor activity in mouse leukemia and human cancer xenograft models in vivo . It induces cancer cell death through lysosomal membrane permeabilization (LMP) in certain cancer cells . It also markedly decreases the expression of HERP, a gene involved in cancer cell chemoresistance .
Action Environment
The action of this compound can be influenced by the specific type of cancer cells. The efficacy of this compound in different types of cancer is still being explored .
Biochemical Analysis
Biochemical Properties
UNBS5162 has shown in vitro cytotoxic activity against a range of human cancer cell lines . It has been found to have a significant anti-tumor activity in mouse leukemia and human cancer xenograft models in vivo . It has been shown to decrease the expression of proangiogenic CXCL chemokines .
Cellular Effects
This compound has been found to markedly impair the cell cycle progression of human prostate cancer PC3 and glioblastoma U373 cells by significantly increasing the duration of their G2 phase . It has also been found to inhibit the proliferation, migration, and invasion of SKOV3 ovarian cancer cells . Furthermore, it has been identified that this compound markedly increased the apoptosis rate of SKOV3 cells .
Molecular Mechanism
The mechanism of action of this compound is different from that of other naphthalimide derivatives, which exert their anti-tumor activity as DNA intercalating agents poisoning topoisomerase II . This compound displays no anti-topoisomerase II activity . It has been found to regulate the PI3K/AKT/mTOR signaling pathway .
Temporal Effects in Laboratory Settings
This compound has been found to almost completely abolish DU145 and PC3 cell proliferation in vitro after 72 hours treatment . It has also been found to markedly improve the in vivo therapeutic benefits contributed by taxol in orthotopic models of human prostate cancer and NSCLC in mice .
Dosage Effects in Animal Models
In mice, this compound was found to have a 3-4 fold higher maximum tolerated dose compared to amonafide irrespective of administration route . Additionally, this compound preclinically was found not to provoke marked hematotoxicity unlike amonafide .
Metabolic Pathways
This compound has been found to regulate the PI3K/AKT/mTOR signaling pathway . This pathway plays a critical role in cell proliferation and apoptosis .
Preparation Methods
UNBS5162 is synthesized from its precursor, UNBS3157. The synthetic route involves the hydrolysis of UNBS3157 in physiological saline, which rapidly and almost completely converts it into this compound . The reaction conditions for this hydrolysis are mild, typically involving room temperature and neutral pH. Industrial production methods for this compound are not extensively documented, but the process likely involves large-scale hydrolysis of UNBS3157 under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
UNBS5162 undergoes several types of chemical reactions, including:
Hydrolysis: As mentioned, this compound is formed through the hydrolysis of UNBS3157.
Intercalation: This compound intercalates into DNA, disrupting the DNA structure and inhibiting the expression of CXCL chemokines.
Autophagy Induction: This compound induces autophagy in cancer cells, which is a process where cells degrade and recycle their own components.
Common reagents and conditions used in these reactions include physiological saline for hydrolysis and standard cell culture conditions for biological assays. The major products formed from these reactions are the hydrolyzed form of UNBS3157 (i.e., this compound) and various autophagic vesicles within treated cells.
Scientific Research Applications
UNBS5162 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
UNBS5162 is unique among naphthalimide derivatives due to its specific mechanism of action and reduced hematotoxicity. Similar compounds include:
Amonafide: A naphthalimide derivative that acts as a topoisomerase II poison but has significant hematotoxicity.
Mitonafide: Another naphthalimide with anti-cancer properties but also associated with hematotoxicity.
DMP840: A naphthalimide evaluated for its anti-cancer activity but limited by its toxicity.
This compound stands out due to its ability to induce autophagy and its lower toxicity profile, making it a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-20(2)6-7-21-15(22)12-5-3-4-10-8-11(19-17(18)24)9-13(14(10)12)16(21)23/h3-5,8-9H,6-7H2,1-2H3,(H3,18,19,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKZRLOUKYFJDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956590-23-1 | |
Record name | UNBS-5162 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956590231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UNBS-5162 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY9JF7D78N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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